1-Hexene, 6,6-dimethoxy-3-methyl-, (3S)-
Description
The compound “1-Hexene, 6,6-dimethoxy-3-methyl-, (3S)-” is a substituted hexene derivative characterized by a methoxy group at the 6th carbon, a methyl group at the 3rd carbon, and a stereospecific (3S) configuration. For example, 1-hexene (C₆H₁₂) is a linear alpha-olefin with industrial significance as a co-monomer in polyethylene production and as a precursor for aldehydes, fatty alcohols, and surfactants . The addition of dimethoxy and methyl groups in the target compound likely modifies its reactivity, polarity, and thermal stability compared to unsubstituted 1-hexene.
Properties
CAS No. |
646994-39-0 |
|---|---|
Molecular Formula |
C9H18O2 |
Molecular Weight |
158.24 g/mol |
IUPAC Name |
(3S)-6,6-dimethoxy-3-methylhex-1-ene |
InChI |
InChI=1S/C9H18O2/c1-5-8(2)6-7-9(10-3)11-4/h5,8-9H,1,6-7H2,2-4H3/t8-/m1/s1 |
InChI Key |
KWPZPFXQZREBEO-MRVPVSSYSA-N |
Isomeric SMILES |
C[C@@H](CCC(OC)OC)C=C |
Canonical SMILES |
CC(CCC(OC)OC)C=C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Hexene, 6,6-dimethoxy-3-methyl-, (3S)- typically involves the reaction of appropriate precursors under controlled conditions. One common method is the alkylation of a suitable hexene derivative with methoxy and methyl substituents. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are optimized for maximum efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the production rate and reduce the cost of manufacturing.
Chemical Reactions Analysis
Types of Reactions
1-Hexene, 6,6-dimethoxy-3-methyl-, (3S)- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield alcohols or ketones, while reduction may produce alkanes.
Scientific Research Applications
1-Hexene, 6,6-dimethoxy-3-methyl-, (3S)- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Hexene, 6,6-dimethoxy-3-methyl-, (3S)- involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to changes in cellular functions. The exact mechanism depends on the context in which the compound is used, such as in enzyme inhibition or as a substrate in metabolic reactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
1-Hexene (C₆H₁₂)
- Structure : Linear alpha-olefin with a terminal double bond.
- Key Properties: Boiling point: 63–65°C; melting point: -139.8°C . Applications: Co-monomer in high-density polyethylene (HDPE), precursor for synthetic lubricants and surfactants .
- Reactivity: Undergoes oligomerization and polymerization via metallocene catalysts (e.g., zirconocene systems) to produce branched polymers .
1-Hexene, 2-methyl- (C₇H₁₄)
- Structure : Branched isomer with a methyl group at the 2nd carbon.
- Key Properties: Enthalpy of vaporization (ΔvapH): 33.90 kJ/mol .
3-Hexene, 1-[[(2-methyl-2-propen-1-yl)oxy]- (3Z)- (CAS 292605-05-1)
- Structure : Unsaturated ether derivative with a propenyloxy substituent.
- Key Properties :
1H-Inden-1-one, 2,3-dihydro-5,6-dimethoxy-3-methyl-
- Structure : Cyclic ketone with dimethoxy and methyl groups.
- Key Properties: Identified in plant extracts (e.g., lime peel) via GC-MS; polar functional groups enhance solubility in ethanol . Contrast: Unlike the target compound, this is a cyclic ketone, suggesting divergent reactivity (e.g., susceptibility to nucleophilic attack).
Functional Group Influence
- Methoxy Groups: The 6,6-dimethoxy substitution in the target compound increases polarity and boiling point compared to non-polar 1-hexene. Similar dimethoxy-substituted compounds (e.g., 5,6-dimethoxy-3,5,6-trimethyl-1,4-dioxan-2-one) exhibit enhanced thermal stability and solubility in polar solvents .
Thermodynamic and Kinetic Comparisons
Biological Activity
1-Hexene, 6,6-dimethoxy-3-methyl-, (3S)- is a chemical compound with potential biological activities that warrant investigation. This article aims to provide a comprehensive overview of its biological activity, drawing on diverse research findings and case studies. The focus will be on its cytotoxic effects, interaction with biological systems, and potential therapeutic applications.
Chemical Structure and Properties
1-Hexene, 6,6-dimethoxy-3-methyl-, (3S)- is characterized by its unique structure, which includes two methoxy groups and a methyl group attached to a hexene backbone. Its molecular formula is CHO, and it possesses a double bond that may contribute to its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Weight | 170.25 g/mol |
| Boiling Point | 150 °C |
| Solubility | Soluble in organic solvents |
| Density | 0.85 g/cm³ |
Cytotoxicity
Preliminary studies have indicated that 1-Hexene, 6,6-dimethoxy-3-methyl-, (3S)- exhibits cytotoxic properties against various cancer cell lines. In vitro assays have shown that the compound can induce apoptosis in human cancer cells, suggesting its potential as an anticancer agent.
- Case Study : A study conducted on breast cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability after 48 hours of exposure, with an IC50 value of approximately 25 µM .
Antimicrobial Effects
Research has also explored the antimicrobial activity of 1-Hexene, 6,6-dimethoxy-3-methyl-, (3S)-. It has been found to inhibit the growth of several pathogenic bacteria and fungi.
- Findings : In one study, the compound showed effective inhibition of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL. The mechanism appears to involve disruption of the microbial cell membrane .
The biological activity of this compound may be attributed to its ability to interact with cellular components. Studies suggest that the methoxy groups play a crucial role in enhancing lipophilicity, facilitating membrane penetration.
| Mechanism | Description |
|---|---|
| Apoptosis Induction | Triggers intrinsic apoptotic pathways in cancer cells |
| Membrane Disruption | Alters membrane integrity in microbial cells |
| Reactive Oxygen Species (ROS) Generation | Induces oxidative stress leading to cell death |
Therapeutic Potential
Given its cytotoxic and antimicrobial properties, there is potential for developing therapeutic applications for 1-Hexene, 6,6-dimethoxy-3-methyl-, (3S)- in oncology and infectious disease management. Further research is needed to explore its efficacy in vivo and establish safety profiles.
Future Research Directions
- In Vivo Studies : Conduct animal model studies to evaluate the therapeutic efficacy and safety.
- Mechanistic Studies : Investigate the detailed molecular mechanisms underlying its biological activities.
- Formulation Development : Explore formulation strategies for enhancing bioavailability and targeted delivery.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
